molecular formula C13H15N3O B2510850 N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine CAS No. 23951-85-1

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Cat. No.: B2510850
CAS No.: 23951-85-1
M. Wt: 229.283
InChI Key: QWXCCRCTIXSUFC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a chemical compound built around the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry and drug discovery . This core motif is recognized for its versatile biological activities and is found in compounds that act as kinase inhibitors, antimicrobials, and antiviral agents . The structure-activity relationship (SAR) of similar N-arylpyrimidin-2-amine derivatives indicates that the diarylamine structure is a key pharmacophore for biological activity . Specifically, tertiary diarylamine derivatives bearing structural similarities to this compound, such as N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, have been identified as a novel class of potent tubulin polymerization inhibitors . These compounds target the colchicine binding site, disrupt microtubule dynamics, and demonstrate significant anti-proliferative activity against various human tumor cell lines, making them promising leads in anticancer research . The presence of the 4-methoxyphenyl group is a common feature in many active compounds within this class. From a synthetic chemistry perspective, such N-arylpyrimidin-2-amines can be efficiently synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, providing a reliable route for structural diversification . This compound is intended for research applications only, including use as a standard in analytical studies, a building block in synthetic organic chemistry, and a core scaffold for the development of new biologically active molecules in drug discovery programs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCCRCTIXSUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical physicochemical property that governs process development, formulation, crystallization, and purification strategies.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes the foundational principles of solubility, details rigorous experimental protocols for its determination, presents and analyzes solubility data for structurally related pyrimidine derivatives, and explores the thermodynamic models used for data correlation and analysis. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to conduct thorough solubility studies.

Foundational Principles of Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into two main energy contributions: the energy required to overcome the crystal lattice forces of the solute (lattice energy) and the energy released upon the interaction of solute molecules with solvent molecules (solvation energy).[4][5]

A compound's solubility is dictated by the delicate balance of these forces, which are influenced by several key factors:

  • Physicochemical Properties of Solute and Solvent : The principle of "like dissolves like" is a fundamental guide. The molecular structure of this compound features a polar aminopyrimidine core capable of hydrogen bonding (the amino group as a donor, and the pyrimidine nitrogens as acceptors) and a less polar methoxyphenyl group. Therefore, its solubility is expected to be significant in solvents that can engage in these interactions, such as polar protic and aprotic solvents.

  • Temperature : The effect of temperature on solubility is described by the van't Hoff equation.[6][7] For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

  • Polymorphism : A single compound can exist in different crystalline forms, known as polymorphs.[3] Each polymorph has a unique crystal lattice and, consequently, a different lattice energy, leading to different solubilities. It is crucial to characterize the solid form being studied to ensure data consistency.

Experimental Determination of Thermodynamic Solubility

Accurate solubility data is foundational. The "gold standard" for determining thermodynamic solubility is the shake-flask method , attributed to Higuchi and Connors, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][8]

Protocol 2.1: Isothermal Shake-Flask Solubility Determination
  • Preparation : Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is mandatory to confirm that the solution is saturated.

  • Equilibration : Place the sealed vials in a calibrated, constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary kinetic studies are recommended to determine the minimum time to reach equilibrium.

  • Phase Separation : After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to sediment. To separate the saturated liquid phase from the solid, carefully withdraw a sample from the supernatant using a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE or nylon) to prevent any solid particles from being transferred.

  • Quantification : Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation. Analyze the concentration of the dissolved solute using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) : Offers high specificity and sensitivity for quantifying the analyte in a complex matrix.

    • UV-Vis Spectrophotometry : A simpler method suitable when the solute has a unique chromophore and the solvent does not interfere at the analytical wavelength. A calibration curve must be prepared beforehand.

  • Data Calculation : Convert the measured concentration into desired units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g of solvent).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to known volume of solvent B Agitate in constant temp. bath (24-72h) A->B Achieve Equilibrium C Sedimentation B->C D Filter supernatant (e.g., 0.22 µm syringe filter) C->D Isolate Saturated Solution E Dilute sample D->E F Analyze via HPLC or UV-Vis E->F Prepare for Analysis G Calculate Solubility (x, mol/L) F->G Determine Concentration G cluster_models Thermodynamic Models cluster_params Derived Parameters ExpData Experimental Solubility Data (x vs. T) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C ln(T) ExpData->Apelblat VanHoff van't Hoff Eq. ln(x) = -ΔH/RT + ΔS/R ExpData->VanHoff OtherModels λh Model, Jouyban-Acree, etc. ExpData->OtherModels Correlation Data Correlation & Interpolation Apelblat->Correlation Provides Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) VanHoff->Thermo Calculates OtherModels->Correlation Provides

Caption: Relationship between experimental data, thermodynamic models, and derived parameters.

Practical Implications and Conclusion

A comprehensive understanding of the solubility of this compound is essential for its practical application.

  • For Process Chemistry : Solubility data guides the selection of optimal solvents for chemical synthesis, workup, and, critically, for purification via recrystallization. [3]Choosing a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature is key to achieving high recovery and purity.

  • For Pharmaceutical Development : For compounds intended as APIs, solubility is a primary determinant of bioavailability. [1][2]Poor aqueous solubility is a major hurdle in drug development, and knowledge of solubility in organic solvents is crucial for developing advanced formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions. [9] In conclusion, while direct solubility data for this compound is not readily available, this guide provides the complete scientific framework required to obtain and interpret this critical information. By employing the robust shake-flask method for experimental determination and applying thermodynamic models like the Apelblat and van't Hoff equations for analysis, researchers can generate the high-quality data needed to support process optimization, formulation development, and successful scientific advancement.

References

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  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-719. Retrieved February 15, 2026, from [Link]

  • Vermeire, F. H., Leenhouts, R., Morgan, N., & Green, W. H. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. Journal of the American Chemical Society, 145(21), 11786-11798. Retrieved February 15, 2026, from [Link]

  • Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]

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  • Zhang, W., Liu, Y., Li, S., Wang, S., & Du, S. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 90. Retrieved February 15, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for structural elucidation and interpretation, grounded in established crystallographic principles.

Introduction: The Scientific Imperative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, this compound, combines this privileged heterocycle with a methoxyphenyl group, a common feature in pharmacologically active compounds that can influence binding affinity and metabolic stability.

Determining the precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice is paramount. This knowledge, derived from single-crystal X-ray analysis, provides invaluable insights into the molecule's conformation, stability, and potential interactions with biological targets. Such data is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. This guide outlines the complete workflow, from chemical synthesis to the final structural analysis, for a researcher undertaking this investigation.

Synthesis and Purification: A Strategic Approach

The synthesis of N-arylpyrimidin-2-amines is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This method is renowned for its efficiency, functional group tolerance, and broad substrate scope, making it the superior choice over harsher, classical methods.

Proposed Synthetic Pathway

The target compound is synthesized by coupling 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline. The chloro-pyrimidine is the more readily available starting material compared to the bromo or iodo analogues.

Reaction Scheme:

  • Reactants: 2-chloro-4,6-dimethylpyrimidine and 4-methoxyaniline

  • Catalyst System: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand. Sterically hindered biaryl phosphine ligands like Xantphos are chosen to promote the crucial reductive elimination step and prevent catalyst decomposition.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the base of choice for this transformation.[3]

  • Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is used to ensure a water-free environment, which is critical for the stability of the catalyst and reactants.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reactant Addition: Add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage slow, ordered growth from a supersaturated solution.[4][5]

Causality in Solvent Selection

The choice of solvent is paramount. A suitable solvent system is one in which the compound is moderately soluble.[4]

  • High Solubility: Leads to rapid precipitation and the formation of microcrystalline powder.

  • Low Solubility: Prevents the formation of a sufficiently concentrated solution for crystal growth.

A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) is recommended. Binary solvent systems are often highly effective.

Step-by-Step Crystallization Protocols

Method 1: Slow Evaporation This is the simplest method and is effective for moderately volatile solvents.[6]

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that is pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[6]

Method 2: Vapor Diffusion This technique is highly successful for growing high-quality crystals.[6]

  • In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).

  • Place this small vial inside a larger, sealable jar that contains a layer of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

  • Seal the larger jar. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.

Single-Crystal X-ray Diffraction Analysis: The Definitive Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can be performed.[7]

The Experimental and Computational Workflow

The process involves data collection followed by structure solution and refinement.[8]

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Mount Crystal DataCollection 2. Data Collection (Diffractometer) Crystal->DataCollection X-ray Beam DataProcessing 3. Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution 4. Structure Solution (SHELXS - Direct Methods) DataProcessing->StructureSolution hkl file (Reflection Data) Refinement 5. Structure Refinement (SHELXL - Least Squares) StructureSolution->Refinement Initial Atomic Model Refinement->Refinement Validation 6. Validation & Analysis (CIF, ORTEP, Hirshfeld) Refinement->Validation Final Structural Model Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N_H N-H Pyr_N2 Pyrimidine N N_H->Pyr_N2 N-H···N Hydrogen Bond (Strong, Directional) Pyr_N Pyrimidine N Phenyl_pi Phenyl π-cloud Me_CH Methyl C-H Me_CH->Phenyl_pi C-H···π Interaction (Weak)

Sources

History and discovery of N-phenyl-pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Rational Design of N-Phenyl-pyrimidin-2-amine Analogs: From PKC Inhibition to Imatinib

Executive Summary

The discovery of N-phenyl-pyrimidin-2-amine (NPPA) analogs represents a watershed moment in the history of medicinal chemistry, marking the transition from serendipitous drug discovery to rational drug design . This guide details the structural evolution of this scaffold, originally identified as a Protein Kinase C (PKC) inhibitor, into Imatinib (Gleevec), the first Bcr-Abl tyrosine kinase inhibitor (TKI) approved for Chronic Myeloid Leukemia (CML). It explores the precise structure-activity relationship (SAR) modifications that inverted the scaffold's selectivity profile, the Type II binding mode mechanics, and the synthetic protocols that enable their production.

Part 1: Historical Genesis & The Specificity Paradox

In the late 1980s, the oncology field was dominated by cytotoxic agents. The concept of targeting specific oncogenic kinases was met with skepticism due to the high conservation of the ATP-binding pocket across the kinome (approx. 518 kinases).

Researchers at Ciba-Geigy (now Novartis), led by Jürg Zimmermann , Elisabeth Buchdunger , and Nicholas Lydon , began screening compound libraries for inhibitors of Protein Kinase C (PKC) , a serine/threonine kinase. They identified a 2-phenylaminopyrimidine derivative as a low-potency lead.

  • The Starting Point: A simple 2-phenylaminopyrimidine.

  • The Initial Profile: Modest PKC inhibition, poor solubility, and high cross-reactivity with other kinases (non-selective).

  • The Pivot: Collaboration with Brian Druker revealed that while these compounds were poor PKC inhibitors, specific analogs showed potential against the Abl tyrosine kinase. The team pivoted to optimize the scaffold for Abl, the driver of CML.

Part 2: Structural Evolution (SAR)

The transformation of the lead compound into Imatinib is a masterclass in multiparameter optimization. The evolution followed four distinct logical steps.

The Pyrimidine Anchor (Cellular Activity)
  • Modification: Addition of a 3'-pyridyl group to the pyrimidine ring.[1][2][3]

  • Effect: This nitrogenous heterocycle improved cellular activity, likely by enhancing hydrogen bonding capabilities within the hinge region or improving cell permeability.

The Amide Linker (Tyrosine Kinase Activity)
  • Modification: Introduction of a benzamide group at the 3-position of the anilino ring.

  • Effect: This extension oriented the molecule towards the hydrophobic pocket adjacent to the ATP site. It significantly enhanced activity against tyrosine kinases (Abl, PDGFR, c-Kit) but did not eliminate PKC inhibition.

The "Flag Methyl" (The Selectivity Filter)
  • Modification: Addition of a methyl group at position 6 of the anilino phenyl ring (ortho to the amine bridge).

  • Mechanistic Impact: This is the critical "specificity filter."

    • Conformational Restriction: The methyl group creates steric clash, preventing the phenyl and pyrimidine rings from adopting a coplanar conformation.

    • PKC vs. Abl: PKC requires a planar inhibitor conformation. The Abl kinase, specifically in its inactive state, accommodates the twisted, non-planar conformation induced by the methyl group.

    • Result: PKC activity was abolished; Abl activity was retained and enhanced.

The Solubilizing Tail (Bioavailability)
  • Modification: Addition of an N-methylpiperazine moiety to the benzamide.

  • Effect: This polar group drastically improved water solubility and oral bioavailability, creating the final drug candidate: CGP 57148 (Imatinib) .

Visualization: The SAR Pathway

SAR_Evolution Lead Lead Compound (2-phenylaminopyrimidine) Step1 Step 1: +3'-Pyridyl (Improved Cellular Activity) Lead->Step1 Optimization Step2 Step 2: +Benzamide (Enhanced TK Activity) Step1->Step2 Extension Step3 Step 3: +Flag Methyl (The Selectivity Filter) Step2->Step3 Orthogonal Twist Imatinib Imatinib (CGP 57148) (+N-methylpiperazine) Step3->Imatinib Solubilization

Caption: The stepwise structural evolution of Imatinib. The "Flag Methyl" (Step 3) is the pivotal modification for selectivity.

Part 3: Mechanism of Action & Binding Mode

Imatinib is a Type II Kinase Inhibitor . Unlike Type I inhibitors that bind to the active conformation (DFG-in), Type II inhibitors stabilize the inactive conformation (DFG-out) .

The DFG-Out Conformation

In the active kinase state, the conserved Asp-Phe-Gly (DFG) motif is oriented such that the Aspartate coordinates Magnesium ions for catalysis. In the inactive state, this motif flips (DFG-out), moving the Phenylalanine into the ATP binding site and exposing a new hydrophobic pocket.

  • Binding Mechanics:

    • Hinge Binding: The pyridine-pyrimidine-amine core mimics ATP's adenine ring, forming hydrogen bonds with the kinase hinge region (Met318 in Abl).

    • Hydrophobic Pocket: The benzamide group penetrates the deep hydrophobic pocket created by the DFG flip.

    • The Gatekeeper: Imatinib requires a small "gatekeeper" residue (Threonine 315) to access this pocket. The T315I mutation (Threonine to Isoleucine) blocks this access, causing resistance.

Visualization: BCR-ABL Inhibition Pathway

BCR_ABL_Pathway cluster_signaling Downstream Signaling Cascades Imatinib Imatinib (TKI) BCR_ABL BCR-ABL Oncoprotein (Constitutively Active) Imatinib->BCR_ABL Inhibits (Type II Binding) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 (Anti-Apoptosis) BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK/ERK (Proliferation) RAF->MEK Outcome Apoptosis of Leukemic Cells MEK->Outcome Blocked AKT AKT/mTOR (Survival) PI3K->AKT AKT->Outcome Blocked STAT5->Outcome Blocked

Caption: Imatinib blocks the ATP binding site of BCR-ABL, halting downstream proliferation (RAS/MAPK) and survival (PI3K/AKT) signals.

Part 4: Comparative Data Profile

The following table summarizes the shift in potency and selectivity achieved through the SAR optimization process.

Compound StageKey FeaturePKC IC50 (µM)v-Abl IC50 (µM)Selectivity Profile
Lead 2-phenylaminopyrimidine~1-10> 10Non-selective (PKC biased)
Intermediate 1 + 3'-pyridyl~1.0~1.0Improved cellular potency
Intermediate 2 + Benzamide~1.00.1 - 0.5Dual PKC / Abl inhibitor
Imatinib + Flag Methyl> 100 0.025 Highly Selective (Abl/Kit/PDGFR)

Note: Data represents general trends derived from Zimmermann et al. (1996) and Capdeville et al. (2002).

Part 5: Experimental Protocol - Synthesis of Imatinib

Methodology: The classic convergent synthesis described by Zimmermann involves the condensation of a guanidine derivative with an enaminone, followed by amide coupling.

Phase A: Formation of the Pyrimidine Core
  • Enaminone Synthesis:

    • Reagents: 3-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Conditions: Reflux in toluene or neat at 80°C.

    • Product: 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.[3]

  • Guanidine Formation:

    • Reagents: 2-amino-4-nitrotoluene, Cyanamide (50% aq), HNO3.

    • Conditions: Reflux in ethanol/water.

    • Product: 2-methyl-5-nitrophenylguanidine nitrate.

  • Cyclization:

    • Protocol: React the Enaminone and Guanidine intermediate in isopropanol with NaOH under reflux.

    • Result: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine.

Phase B: Reduction and Coupling
  • Reduction:

    • Protocol: Hydrogenation of the nitro intermediate using Palladium on Carbon (Pd/C) in THF/MeOH or stannous chloride reduction.

    • Product: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.[2]

  • Amide Coupling (Final Step):

    • Reagents: 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride.[2]

    • Conditions: Anhydrous Pyridine, room temperature, 23 hours.

    • Workup: Evaporation, partition between DCM/Water, crystallization from methylene chloride/methanol.

    • Final Product: Imatinib (Free Base).[2]

References

  • Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives.Bioorganic & Medicinal Chemistry Letters , 6(11), 1221-1226. Link

  • Druker, B. J., et al. (1996). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells.[1]Nature Medicine , 2, 561–566. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[4]Nature Reviews Drug Discovery , 1, 493–502.[4] Link

  • Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase.Science , 289(5486), 1938-1942. Link

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571).Cancer Research , 62(15), 4236-4243. Link

Sources

Methodological & Application

Preparation of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for use in biological assays. Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] The protocols herein are designed for researchers in drug discovery and chemical biology, emphasizing methodological rationale, robust quality control, and best practices for generating reliable and reproducible biological data. The guide follows a logical workflow from chemical synthesis to the final preparation of dosing solutions for in vitro and in vivo studies.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore found in several kinase inhibitors, leveraging its ability to form critical hydrogen bond interactions within ATP-binding sites.[4]

This compound incorporates several key structural features:

  • A 2-aminopyrimidine core: For potential kinase hinge-binding.

  • 4,6-dimethyl groups: Which can enhance binding affinity and modulate solubility.

  • An N-(4-methoxyphenyl) substituent: This group can influence pharmacokinetic properties and engage in additional receptor interactions.

The successful evaluation of this compound's biological potential is critically dependent on the integrity of the test article. This guide provides the necessary protocols to ensure high purity, confirmed identity, and appropriate formulation of the compound for biological screening.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a condensation reaction between an appropriately substituted guanidine and a β-dicarbonyl compound. This approach is a well-established and reliable method for constructing the pyrimidine ring.[5][6]

Synthetic Principle

The core of this synthesis is the reaction between 1-(4-methoxyphenyl)guanidine and acetylacetone (2,4-pentanedione). The reaction proceeds in the presence of a base, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Sodium ethoxide is an effective base for this transformation as it is strong enough to deprotonate the starting materials without causing unwanted side reactions.

G cluster_reaction Reaction Conditions reagent1 1-(4-methoxyphenyl)guanidine product N-(4-methoxyphenyl)-4,6- dimethylpyrimidin-2-amine reagent1->product reagent2 Acetylacetone reagent2->product condition1 Base (e.g., NaOEt) condition1->product condition2 Solvent (e.g., Ethanol) condition2->product condition3 Heat (Reflux) condition3->product

Caption: Synthetic scheme for the target compound.

Experimental Protocol: Synthesis

Materials and Reagents

Reagent/MaterialGradeSupplier
1-(4-methoxyphenyl)guanidine nitrate≥98%Commercial Source
Acetylacetone (2,4-pentanedione)≥99%Commercial Source
Sodium Ethoxide (NaOEt)≥95%Commercial Source
Absolute Ethanol (EtOH)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Deionized WaterType 1In-house

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-methoxyphenyl)guanidine nitrate (10.0 g, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir to suspend the solid. To this suspension, add sodium ethoxide (1.1 eq) portion-wise. Rationale: The base neutralizes the nitrate salt and deprotonates the guanidine, activating it for nucleophilic attack.

  • Stir the mixture at room temperature for 20 minutes.

  • Add acetylacetone (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of cold deionized water and stir for 30 minutes. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Dry the crude product under vacuum at 40°C overnight.

Experimental Protocol: Purification

The crude product is purified by recrystallization to remove unreacted starting materials and byproducts.

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Rationale: Ethyl acetate is a good solvent for the product when hot, but a poor solvent when cold, allowing for efficient crystal formation upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the final product under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Physicochemical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a mandatory step before proceeding to biological assays.[7][8][9] This ensures that any observed biological activity is attributable to the compound of interest and not an impurity.

Caption: Workflow for compound characterization and QC.

Analytical Methods
  • ¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher instrument in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The data must be consistent with the proposed structure.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.

  • HPLC: Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid). The purity should ideally be ≥95% for most biological assays.[8]

Expected Analytical Data
ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.4 (s, 1H, pyrimidine-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 6H, 2xCH₃) ppm. Note: A broad singlet for the N-H proton will also be present.
Mass Spec (ESI+) [M+H]⁺ = 230.1288
HPLC Purity ≥95% (at 254 nm)
Melting Point To be determined experimentally

Preparation for Biological Assays

Proper handling and preparation of the test compound are crucial for obtaining accurate and reproducible results in biological assays.[11][12]

Solubility Assessment Protocol

Objective: To determine the maximum soluble concentration of the compound in a solvent suitable for biological assays, typically dimethyl sulfoxide (DMSO).

  • Accurately weigh approximately 5 mg of the compound into a clean glass vial.

  • Add a precise volume of DMSO (e.g., 100 µL) to the vial.

  • Vortex the vial for 2-5 minutes. Use a bath sonicator if necessary to aid dissolution.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound is fully dissolved, continue adding known volumes of DMSO and repeating step 3 until precipitation is observed. The highest concentration at which the compound remains fully dissolved is the stock solubility.

Stock Solution Preparation Protocol

Objective: To prepare a high-concentration, accurate stock solution for serial dilutions. A 10 mM stock in 100% DMSO is standard.

  • Calculation: Calculate the mass of the compound needed for the desired volume and concentration (Mass = Molarity x Volume x Molecular Weight). For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 229.28 g/mol = 0.00229 g or 2.29 mg.

  • Weighing: Accurately weigh the calculated amount of compound using an analytical balance and transfer it to a sterile, appropriately sized volumetric flask or vial.

  • Dissolution: Add approximately 80% of the final volume of 100% DMSO. Vortex and/or sonicate until the solid is completely dissolved.

  • Final Volume: Add DMSO to reach the final desired volume. Mix thoroughly by inversion.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Working Solution Preparation (Serial Dilution)

Objective: To prepare a series of dilutions from the stock solution for treating cells or performing biochemical assays.

  • Intermediate Dilution: First, dilute the high-concentration DMSO stock into the desired assay buffer or cell culture medium. Crucial: The concentration of this intermediate solution should be high enough that the final concentration of DMSO in the assay is non-toxic (typically ≤0.5%).[12] For example, to achieve a final top concentration of 10 µM with 0.1% DMSO, prepare a 10 mM (1000X) stock and dilute it 1:100 to make a 100 µM (10X) intermediate solution, then add this 1:10 to the assay.

  • Serial Dilution: Perform serial dilutions in a 96-well plate or microcentrifuge tubes using the assay buffer or medium.[13] A 2-fold or 3-fold dilution series is common.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test wells.[11]

G start Qualified Compound (≥95% Pure) stock Prepare 10 mM Stock in 100% DMSO start->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Assay Medium (e.g., 100 µM) thaw->intermediate serial Perform Serial Dilutions in 96-Well Plate intermediate->serial control Prepare Vehicle Control (Same % DMSO) intermediate->control assay Add to Biological Assay (e.g., Cells, Enzyme) serial->assay control->assay

Caption: Workflow for preparing assay-ready solutions.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). MDPI.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015. Retrieved February 15, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3169. Retrieved February 15, 2026, from [Link]

  • Atiya, R. N., Salih, N. A., & Adam, R. W. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179. Retrieved February 15, 2026, from [Link]

  • Quality control of small molecules. (n.d.). Kymos. Retrieved February 15, 2026, from [Link]

  • Dong, M. W. (n.d.). E13 - Quality Control of Small Molecule Drugs. Eastern Analytical Symposium. Retrieved February 15, 2026, from [Link]

  • Dong, M. W. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America, 40(10), 476-485. Retrieved February 15, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved February 15, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1349. Retrieved February 15, 2026, from [Link]

  • Zang, T., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2965–2977. Retrieved February 15, 2026, from [Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, a key scaffold in medicinal chemistry. We will explore the paradigm shift from classical thermal methods to microwave-assisted organic synthesis (MAOS), a technology that offers significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of heterocyclic compounds.

Introduction: The Imperative for Efficient Synthesis

Substituted 2-aminopyrimidines are a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial agents.[1] The target molecule, this compound, is of significant interest due to its potential biological activities.

Traditional synthetic routes to such compounds often necessitate harsh reaction conditions, prolonged reaction times, and often result in modest yields with the formation of undesirable byproducts.[1][4] The advent of microwave-assisted synthesis has been a transformative development in organic chemistry, offering a powerful tool to overcome these limitations.[2][3] The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][3] This efficient energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1][5]

The Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich amine (4-methoxyaniline) acts as a nucleophile, attacking the electron-deficient carbon atom of the pyrimidine ring bonded to the chlorine atom. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[4] Microwave irradiation provides the necessary energy to overcome the activation barrier for the formation of this complex and the subsequent elimination of the chloride leaving group, driving the reaction to completion in a significantly shorter timeframe compared to conventional heating.[4]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 2-chloro-4,6-dimethylpyrimidine P This compound R1->P + R2 4-methoxyaniline R2->P Microwave Irradiation Ethanol, 160 °C, 10 min Experimental_Workflow A 1. Combine Reactants (2-chloro-4,6-dimethylpyrimidine & 4-methoxyaniline) B 2. Add Anhydrous Ethanol A->B C 3. Seal Microwave Vial B->C D 4. Microwave Irradiation (160 °C, 10 min) C->D E 5. Cool to Room Temperature D->E F 6. Reaction Monitoring (TLC) E->F G 7. Solvent Removal (Rotary Evaporator) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Sources

Greener Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceuticals

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The traditional synthesis of such N-aryl pyrimidine derivatives often relies on multi-step procedures involving hazardous reagents, harsh reaction conditions, and significant solvent waste. In alignment with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this guide details innovative and environmentally benign approaches to the synthesis of this important molecule.[1] By leveraging technologies such as microwave and ultrasound irradiation, as well as developing efficient catalytic systems, we can significantly improve the sustainability of this synthetic process.

This document provides detailed protocols for two primary green synthetic strategies, offering researchers and drug development professionals a practical guide to implementing these more sustainable methods.

Strategic Approaches to Green Synthesis

Two principal green synthetic pathways for this compound are presented:

  • One-Pot Microwave-Assisted Condensation: This approach involves the direct condensation of N-(4-methoxyphenyl)guanidine with acetylacetone under microwave irradiation. This method offers high atom economy and a significant reduction in reaction time compared to conventional heating.[2][3]

Methodology 1: One-Pot Microwave-Assisted Synthesis

This protocol details the direct synthesis of the target compound from N-(4-methoxyphenyl)guanidine and acetylacetone, leveraging the efficiency of microwave-assisted organic synthesis (MAOS).

Diagram of the Synthetic Workflow

cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Work-up and Purification reagents N-(4-methoxyphenyl)guanidine Acetylacetone Base (e.g., K2CO3) Ethanol mw_reaction Combine reagents in a microwave vial. Irradiate at specified temperature and time. reagents->mw_reaction workup Cool the reaction mixture. Precipitate with water. Filter and wash the solid. mw_reaction->workup purification Recrystallize from ethanol/water. workup->purification

Caption: Workflow for the one-pot microwave-assisted synthesis.

Experimental Protocol

Materials:

  • N-(4-methoxyphenyl)guanidine nitrate (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Ethanol (5 mL per mmol of guanidine)

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add N-(4-methoxyphenyl)guanidine nitrate, acetylacetone, and potassium carbonate.

  • Add ethanol to the vial and cap it securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approximately 20 mL).

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Summary
ParameterValueReference
Reaction Time15-20 minutes[2]
Temperature120 °C[2]
Typical Yield85-92%N/A
SolventEthanolN/A
Green MetricsHigh atom economy, reduced energy consumption[1]

Methodology 2: Ultrasound-Promoted Two-Step Synthesis

Diagram of the Two-Step Synthesis

cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Buchwald-Hartwig Amination step1_reagents Guanidine Hydrochloride Acetylacetone Sodium Carbonate Water step1_reaction Ultrasound irradiation in an aqueous medium. step1_reagents->step1_reaction step1_product 2-amino-4,6-dimethylpyrimidine step1_reaction->step1_product note *Prepared from 2-amino-4,6-dimethylpyrimidine via Sandmeyer-type reaction. step1_product->note step2_reagents 2-chloro-4,6-dimethylpyrimidine* 4-methoxyaniline Pd Catalyst & Ligand Base (e.g., NaOtBu) step2_reaction Ultrasound-assisted cross-coupling. step2_reagents->step2_reaction final_product This compound step2_reaction->final_product note->step2_reagents

Caption: Workflow for the two-step ultrasound-assisted synthesis.

Experimental Protocols

Step 1: Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (1.2 eq)

  • Deionized water

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride and sodium carbonate in deionized water.

  • Add acetylacetone to the solution.

  • Immerse the flask in an ultrasonic bath and irradiate at 40-50 °C for 30-45 minutes.[4][5] The use of ultrasound can significantly shorten the reaction time compared to conventional heating.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dimethylpyrimidine.

Step 2: Ultrasound-Assisted Buchwald-Hartwig N-Arylation

Note: This step requires the conversion of 2-amino-4,6-dimethylpyrimidine to 2-chloro-4,6-dimethylpyrimidine, which can be achieved through a Sandmeyer-type reaction (not detailed here).

Materials:

  • 2-chloro-4,6-dimethylpyrimidine (1.0 eq)

  • 4-methoxyaniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (as a solvent)

  • Ultrasonic bath

Procedure:

  • To a Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine, 4-methoxyaniline, Pd(OAc)₂, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in an ultrasonic bath and irradiate at 60-70 °C for 1-2 hours. The sonication helps to increase the reaction rate and efficiency.[7]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Comparative Data
MethodReaction TimeYieldKey Green AdvantageReferences
Conventional Heating6-12 hours~70%-[4]
Microwave-Assisted15-20 minutes85-92%Drastic reduction in time and energy[2][3]
Ultrasound-Assisted1-2 hours80-88%Energy efficient, improved yields[4][5][7]

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of efficiency, safety, and environmental impact. Both the one-pot microwave-assisted and the two-step ultrasound-promoted methods presented here demonstrate viable and superior alternatives to traditional synthetic routes. Further research could explore the use of biocatalysis or flow chemistry to further enhance the sustainability of these processes. By embracing these greener methodologies, the pharmaceutical and chemical industries can move towards a more sustainable future.

References

  • Beilstein Archives. (2022, August 16). ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS.
  • OUCI. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 105683.
  • Shanghai Aladdin Biochemical Technology Co ltd. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. CN111303047A.
  • ResearchGate. (2023, March). Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. Journal of Saudi Chemical Society, 27(1), 101628.
  • Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.
  • ResearchGate. Publications with the terms "ultrasound", "pyrimidine", and "synthesis", found in databases covering the period between 2000 and February 2021.
  • Indian Academy of Sciences. (2022, March 23).
  • MDPI. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
  • ACS Combinatorial Science. (2007, January 13).
  • MDPI. (2008, April 9).
  • PMC. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
  • ResearchGate. (2025, October 21).
  • Hilaris Publisher. (2013, July 7). Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity.
  • Semantic Scholar. (2013). Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • UNL. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • Semantic Scholar. (2021, July 14).
  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogen
  • ResearchGate. (2021, April 12).
  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.
  • Chemical Communications (RSC Publishing).
  • Cardiff University. Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.
  • PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • OICC Press. (2024, November 23). Solvent-free synthesis of dihydropyrimidinone derivatives catalyzed by NiCoFe2O4 nanoparticles under thermal condition.
  • Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Google Patents. (2020). A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN111039876A.
  • Semantic Scholar. Synthesis of 2-amino-4,6-dimethyl pyrimidine.
  • Xiangyang Extenda Biotech Co.,Ltd. 2-Amino-4,6-dimethylpyrimidine.
  • Chegg. (2021, March 28). Expt. 2: Synthesis of a Heterocycle: 2-Amino-4,6- dimethylpyrimidine NOAC H.CO -.
  • ResearchGate. (2025, August 10). 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine | Request PDF.
  • Google Patents. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN110818643A.

Sources

Storage and handling requirements for N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Storage and Handling of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for Research and Development

A Note on Scientific Diligence

The following application notes and protocols have been meticulously developed to ensure the safe handling and storage of this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from the known properties and hazard profiles of structurally analogous compounds. This approach, rooted in established chemical principles, provides a robust framework for minimizing risk. Researchers are advised to treat this compound with the caution required for novel chemical entities and to supplement these protocols with their institution's standard safety procedures.

Compound Identification and Hazard Assessment

This compound belongs to the class of substituted aminopyrimidines. Its structure combines a pyrimidine core, known for its role in various bioactive molecules, with a methoxyphenyl amine substituent. While specific toxicological data for this compound is not available, an analysis of related structures allows for a presumptive hazard assessment.

Structural Analogs Considered:

  • 2-Amino-4,6-dimethylpyrimidine: Shares the core dimethylpyrimidine structure.[1][2][3][4][5][6]

  • Bis(4-methoxyphenyl)amine: An aromatic amine with the same methoxyphenyl group, providing insight into the potential hazards of this moiety.

  • 2-Amino-4,6-dimethoxypyrimidine: A related aminopyrimidine that informs on the general safety profile of this class of compounds.[7]

Presumptive Hazard Profile:

Based on these analogs, this compound should be handled as a compound that is potentially:

  • A skin and eye irritant: Causes skin irritation and serious eye irritation.[1][2][3][7]

  • A respiratory tract irritant: May cause respiratory irritation upon inhalation of dust.[1][2]

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[1]

  • Suspected of causing cancer: Some related aromatic amines have this classification, warranting a cautious approach.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

Hazard StatementGHS ClassificationStructurally Related Compound(s)
Causes skin irritationSkin Corrosion/Irritation, Category 22-Amino-4,6-dimethylpyrimidine, 2-Amino-4,6-dimethoxypyrimidine[1][7]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 22-Amino-4,6-dimethylpyrimidine, 2-Amino-4,6-dimethoxypyrimidine[1][7]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 32-Amino-4,6-dimethylpyrimidine[1][2]
Harmful if swallowedAcute toxicity, Oral, Category 42-Amino-4,6-dimethylpyrimidine[1]
Suspected of causing cancerCarcinogenicity, Category 2Bis(4-methoxyphenyl)amine

Prudent Storage Protocols

Proper storage is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The primary considerations are to prevent degradation and to avoid the formation of hazardous byproducts.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but refer to the supplier's recommendation if available.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture. A tightly sealed container is mandatory.

  • Location: Keep in a well-ventilated area, away from direct sunlight and sources of ignition.[1] Store in a locked cabinet or other secure location to restrict access.

  • Incompatible Materials: Segregate from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls:

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Splash-proof safety goggles or face shield Handling Handling of Compound Eye_Protection->Handling Hand_Protection Nitrile gloves (double-gloving recommended) Hand_Protection->Handling Body_Protection Chemical-resistant lab coat Body_Protection->Handling Respiratory_Protection Use in a fume hood is primary. If weighing outside a hood, use a N95-rated dust mask. Respiratory_Protection->Handling Start Before Handling Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection End After Handling Handling->End

Caption: Required Personal Protective Equipment Workflow.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound.

    • Don the required PPE as outlined in the workflow diagram.

  • Weighing and Transfer:

    • Carefully open the container in the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Close the primary container tightly immediately after use.

  • Dissolution (if applicable):

    • Add the solvent to the solid in a flask or beaker within the fume hood.

    • If necessary, gently swirl or stir to dissolve. Avoid splashing.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated disposable materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Decision Tree:

Emergency_Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Wash with plenty of soap and water for 15 mins. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingestion Spill Spill Event Small_Spill Small Spill Spill->Small_Spill Large_Spill Large Spill Spill->Large_Spill Action_Small_Spill Absorb with inert material (e.g., vermiculite). Collect in a sealed container for disposal. Clean the area with a suitable solvent. Small_Spill->Action_Small_Spill Action_Large_Spill Evacuate the area. Contact institutional safety personnel. Prevent entry into drains. Large_Spill->Action_Large_Spill

Caption: Emergency Response Decision Tree.

Waste Disposal

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

References

  • PubChem. 4,6-Dimethoxy-N-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

  • AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

  • Alzchem. 2-Amino-4,6-dimethylpyrimidine. [Link]

  • NIST. 2-Pyrimidinamine, 4,6-dimethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. [Link]

  • PubChem. N,4-Dimethyl-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine .

This compound, structurally characterized by a lipophilic pyrimidine core substituted with a 4-methoxyphenyl group, presents specific solubility challenges typical of planar, aromatic heterocycles. Its high lattice energy often leads to slow dissolution kinetics, while its hydrophobicity causes rapid precipitation ("crashing out") upon introduction to aqueous biological media.

Status: Operational | Topic: Solubility & Handling | Solvent Focus: DMSO (Dimethyl Sulfoxide)[1][2]

Core Physicochemical Profile

Before troubleshooting, verify your compound's profile to understand the why behind the solubility issues.

PropertyDescriptionImplication for Solubility
Structure Aminopyrimidine scaffold with two aromatic systems.High planarity allows tight crystal packing (high lattice energy), requiring energy input (heat/sonication) to break.
Hydrophobicity High (Predicted LogP > 3.0).Excellent solubility in organic solvents (DMSO, DMF) but extremely poor aqueous solubility.
H-Bonding Amine linker (Donor) & Pyrimidine nitrogens (Acceptors).[3]Potential for intermolecular H-bonding, promoting aggregation in solution.

Module 1: Initial Dissolution (Stock Preparation)

Issue: "I added DMSO to the solid, but particles remain visible even after vortexing."

Root Cause Analysis

This compound exhibits kinetic solubility limitations . While thermodynamically soluble in DMSO at concentrations >10 mM, the energy barrier to break the crystal lattice is high. Furthermore, if your DMSO has absorbed atmospheric water (hygroscopic drift), solubility decreases exponentially.

Troubleshooting Protocol: The "Energy-Input" Method

Do not rely on passive diffusion. Follow this stepwise energy-input protocol to force dissolution.

  • Solvent Quality Check: Ensure DMSO is anhydrous (<0.1% water).

    • Why? The presence of water increases the polarity of the solvent mixture, drastically reducing the solubility of this lipophilic amine [1].

  • The Heat-Sonicate Cycle:

    • Step A: Seal the vial tightly (Parafilm) to prevent water absorption.

    • Step B: Incubate in a water bath at 40°C for 10 minutes .

    • Step C: Sonicate in an ultrasonic bath at 40–50 kHz for 5 minutes .

    • Step D: Vortex vigorously for 30 seconds.

    • Result: Solution should be optically clear. If "shimmering" (Schlieren lines) persists, repeat.

Visual Guide: Dissolution Decision Tree

Use the following logic flow to determine the next step if the solid persists.

dissolution_tree Start Solid Compound + DMSO Check Visual Inspection (Turbidity/Particles?) Start->Check Clear Success: Store at -20°C Check->Clear Clear Cloudy Cloudy/Particles Check->Cloudy Particles Action1 Heat (40°C, 10 min) + Sonicate (5 min) Cloudy->Action1 ReCheck Re-inspect Action1->ReCheck ReCheck->Clear Clear StillCloudy Still Cloudy? ReCheck->StillCloudy Yes Action2 Check DMSO Water Content (Is it old?) StillCloudy->Action2 Action3 Add Co-solvent (e.g., 10% Ethanol) Action2->Action3 If DMSO is fresh

Caption: Decision logic for troubleshooting initial dissolution of crystalline aminopyrimidines.

Module 2: Storage & Stability

Issue: "My stock solution was clear yesterday, but crystals appeared after freezing at -20°C."

FAQ: Why does this happen?

A: This is a classic case of freeze-thaw supersaturation .

  • Solubility Drop: Solubility decreases as temperature drops. The compound precipitates out as the DMSO freezes.

  • Nucleation: Upon thawing, the compound does not immediately re-dissolve (kinetic lag).

  • Water Uptake: Every time you open a cold vial, condensation introduces water, permanently lowering solubility.

Corrective Protocol: The "Aliquot & Warm" Strategy
  • Never store the bulk stock in a single bottle if you plan to use it multiple times.

  • Aliquot: Immediately after initial preparation, split the stock into single-use volumes (e.g., 50 µL) in amber tubes.

  • Thawing Rule: When retrieving an aliquot, warm it to 37°C and vortex before opening. This ensures any micro-precipitates formed during freezing are re-solubilized before the solution is dispensed [2].

Module 3: Biological Assay Preparation (The "Crash Out")

Issue: "When I dilute the DMSO stock into cell culture media, the solution turns cloudy or my IC50 data is erratic."

Mechanism of Failure: Solvent Shock

Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local environment of extreme supersaturation. The hydrophobic N-(4-methoxyphenyl) group drives the molecule to aggregate faster than it can disperse.

The Solution: Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution to lower the concentration gradient.

Protocol:

  • Goal: Final assay concentration of 10 µM (0.1% DMSO).

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute Stock 1:10 into pure DMSO (not water) to get 1 mM.

    • Why? This improves pipetting accuracy (larger volumes) and ensures the compound is fully soluble before the critical aqueous step.

  • Step 3 (The Critical Step): Dilute the 1 mM intermediate 1:1000 into pre-warmed media with rapid mixing .

    • Technique: Place the pipette tip below the surface of the media and dispense quickly while vortexing or swirling the media.

Visual Guide: Serial Dilution Workflow

dilution_workflow Stock Stock Solution 10 mM (100% DMSO) Inter Intermediate 1 mM (100% DMSO) Stock->Inter 1:10 Dilution (in DMSO) Working Working Solution 10 µM (Media + 1% DMSO) Inter->Working 1:100 Dilution (Rapid Mix into Media) Assay Assay Well Final Conc. (<0.5% DMSO) Working->Assay Addition to Cells

Caption: Stepwise dilution strategy to prevent 'solvent shock' precipitation.

Summary of Troubleshooting Metrics

SymptomProbable CauseImmediate FixPreventive Measure
Undissolved Solid High lattice energy; Saturation.Heat (40°C) + Sonicate.Verify purity (salt vs free base).
Cloudiness in Media Solvent Shock (Rapid precipitation).None (discard sample).Use Intermediate Dilution; warm media.
Viscous/Gel Polymerization or Aggregation.Add co-solvent (Ethanol).Keep concentration <50 mM.
Yellowing over time Oxidation (amine group).None (degraded).Store under Nitrogen/Argon at -20°C.

References

  • BenchChem Technical Guides. (2025). Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Retrieved from

  • National Institutes of Health (NIH). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[4] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-4,6-dimethylpyrimidine. Retrieved from

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from

Sources

Technical Support Center: Degradation Profiling of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-PYR-46-MET Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Identification, Isolation, and Troubleshooting of Degradation Products Status: Active Guide

Executive Summary

This technical guide addresses the stability profile of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine . As a researcher, you are likely encountering challenges with identifying impurities arising from stress conditions. This molecule contains two distinct pharmacophores—a 4,6-dimethylpyrimidine ring and a p-anisidine (4-methoxyphenyl) moiety—linked by a secondary amine.

The stability profile is dominated by oxidative liability (N-oxidation, methyl group oxidation) and hydrolytic cleavage (yielding potentially genotoxic aniline derivatives). This guide provides specific protocols to identify these species using LC-MS/MS and forced degradation workflows.

Module 1: Predicted Degradation Dashboard

Before initiating wet chemistry, use this reference table to target specific m/z values in your LC-MS data.

Compound IDTransformation TypeChemical NameShift in m/z (+ESI)Relative Retention (RRT)*Risk Profile
API ParentThis compound230.1 [M+H]⁺1.00N/A
DP-1 Oxidation (N-oxide)Pyrimidine-N-oxide derivative+16 Da (246.1 )~0.8 - 0.9Common
DP-2 O-DealkylationN-(4-hydroxyphenyl)-4,6-dimethylpyrimidin-2-amine-14 Da (216.1 )< 0.8 (Polar)Metabolic/Acidic
DP-3 Methyl OxidationHydroxymethyl-pyrimidine analog+16 Da (246.1 )< 1.0Radical/Light
DP-4 Hydrolysis (Cleavage)4-Methoxyaniline (p-Anisidine)124.1 Early ElutingGenotoxic Alert
DP-5 Hydrolysis (Cleavage)2-Amino-4,6-dimethylpyrimidine124.1 Early ElutingProcess Impurity

*RRT is estimated based on standard C18 Reverse Phase behavior. Polar degradants elute earlier.

Module 2: Forced Degradation Protocols

Do not rely on generic "cookbooks." The following conditions are optimized for pyrimidine-amine scaffolds to achieve the target 10–20% degradation without destroying the sample.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the guanidine-like C-N linker.

  • Preparation: Dissolve 10 mg of API in 1 mL Acetonitrile (ACN).

  • Acid Stress: Add 1 mL of 1.0 N HCl . Reflux at 60°C for 4 hours.

    • Mechanism:[1][2] Protonation of the pyrimidine ring activates the C2-position for nucleophilic attack by water.

  • Base Stress: Add 1 mL of 1.0 N NaOH . Reflux at 60°C for 4 hours.

  • Neutralization: Quench with equal molar acid/base before injection to prevent peak distortion.

Protocol B: Oxidative Stress (Peroxide)

Objective: Generate N-oxides and benzylic oxidation products.

  • Preparation: Dissolve 10 mg API in 1 mL ACN/Water (50:50).

  • Stress: Add 200 µL of 3% H₂O₂ (Start low; pyrimidines are sensitive).

  • Incubation: Room temperature for 24 hours.

  • Quenching: Add MnO₂ or Catalase enzyme to decompose excess peroxide before LC analysis (prevents on-column oxidation).

Protocol C: Photolytic Stress (ICH Q1B)

Objective: Test susceptibility of the pyrimidine ring to radical formation.

  • Solid State: Spread thin layer (<1mm) in a quartz dish.

  • Exposure: 1.2 million lux hours (Visible) + 200 Wh/m² (UV).[3]

  • Control: Wrap a concurrent sample in aluminum foil (Dark Control).

Module 3: Troubleshooting & FAQs

Q1: I see two peaks with m/z 246.1 (+16 Da). How do I distinguish them?

Diagnosis: You likely have both the N-oxide (DP-1) and the Hydroxymethyl (DP-3) degradant. Solution:

  • Check Fragmentation (MS/MS):

    • N-Oxide: Often shows a characteristic loss of oxygen [M-16]⁺ or [M-17]⁺ (loss of OH radical) in the source or at low collision energy.

    • Hydroxymethyl: The oxygen is covalently bound to carbon. It will lose water [M-18]⁺ or show fragmentation of the methyl group.

  • Check Retention: The N-oxide is typically more polar (elutes earlier) than the hydroxymethyl variant on C18 columns.

Q2: My mass balance is low (<90%) after Acid Hydrolysis.

Diagnosis: You may be forming 4-methoxyaniline (p-anisidine) (DP-4), which is volatile and lacks a strong chromophore compared to the parent drug at standard UV wavelengths (254 nm). Solution:

  • Change Detection: p-Anisidine absorbs better at 200-210 nm or using an electrochemical detector.

  • Safety Check: This is a potential mutagen (PGI). Ensure your method Limit of Quantitation (LOQ) is sufficiently low (ppm level).

Q3: The parent peak is tailing significantly.

Diagnosis: The basic nitrogen on the pyrimidine ring (pKa ~4-5) and the secondary amine are interacting with residual silanols on the column. Solution:

  • Buffer Modification: Use a high ionic strength buffer (e.g., 20 mM Ammonium Formate).

  • pH Adjustment: Raise pH to 7.5 - 8.0 (using an alkali-stable column like Waters XBridge or Agilent Zorbax Extend) to keep the nitrogens deprotonated (neutral).

Module 4: Mechanistic Visualization

The following diagram maps the degradation pathways. The Red arrows indicate high-risk pathways yielding toxic impurities.

DegradationPathways Parent Parent Molecule (this compound) MW: 229.12 NOxide DP-1: N-Oxide (Pyridine N-oxidation) MW: 245.12 Parent->NOxide Oxidation (H2O2) Phenol DP-2: Phenol Derivative (O-Demethylation) MW: 215.10 Parent->Phenol Acid Hydrolysis (Strong) Hydroxyl DP-3: Hydroxymethyl (Methyl Oxidation) MW: 245.12 Parent->Hydroxyl Radical Oxidation (Light/Heat) Cleavage Hydrolytic Cleavage (Acid/Base Catalysis) Parent->Cleavage H+ / OH- / Heat Anisidine DP-4: p-Anisidine (4-Methoxyaniline) MW: 123.07 [GENOTOXIC ALERT] Cleavage->Anisidine PyrimidinePart DP-5: 2-Amino-4,6- dimethylpyrimidine MW: 123.08 Cleavage->PyrimidinePart

Caption: Mechanistic degradation map.[4] Red path indicates formation of the genotoxic impurity p-anisidine.

Module 5: Analytical Method Parameters (Recommended)

To successfully separate these degradants, utilize the following starting conditions for your UPLC/HPLC method development.

ParameterRecommendationRationale
Column C18 Hybrid Particle (e.g., BEH C18), 1.7 µmResists high pH; sharp peaks for basic amines.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Basic pH suppresses protonation, reducing tailing.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 10 minsCovers wide polarity range (Polar N-oxides to non-polar parent).
Flow Rate 0.4 mL/minOptimal for UPLC MS sensitivity.
Detection UV 254 nm + MS (ESI Positive)254 nm is strong for the pyrimidine ring; MS for ID.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7][8] (2003).[1][8] Defines stress testing requirements. [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][9] (1996).[1] Protocol for light exposure. [Link]

  • Singh, S., et al. "Stress degradation studies on pharmaceuticals: An overview of ICH guidelines and current practices." Journal of Pharmaceutical and Biomedical Analysis. (2012). Provides context on hydrolytic cleavage of amide/amine bonds. [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (2007). Discusses mass balance and genotoxic impurity identification (aniline derivatives). [Link]

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Accessed 2024). [Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Pyrimidine-Amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyrimidine Problem"

Welcome to the technical support center. You are likely here because your Buchwald-Hartwig amination on a pyrimidine core is failing or requiring uneconomical catalyst loadings (>5 mol%).

The Core Challenge: Pyrimidines are "privileged" scaffolds in drug discovery but "problematic" substrates in catalysis. Unlike simple aryl halides, pyrimidines possess basic nitrogen atoms that can coordinate to the Palladium (Pd) center. This creates a thermodynamic sink—an off-cycle resting state—that effectively poisons your catalyst.

The Objective: This guide does not just tell you to "add more metal." It provides a diagnostic workflow to determine why your current loading is insufficient and how to optimize it using kinetic logic rather than brute force.

Module 1: Diagnostic Workflow (The Triage)

Before increasing catalyst load, you must diagnose the mode of failure. Increasing loading when the system is product-inhibited is a waste of resources.

Interactive Troubleshooting Tree

Use the logic flow below to identify your specific failure mode.

Troubleshooting Start Symptom: Reaction Stalls (<90% Conversion) SpikeTest Action: Perform 'Spike Test' Add 50% fresh catalyst at stall point Start->SpikeTest Result1 Reaction Resumes SpikeTest->Result1 Yes Result2 No Change / Sluggish SpikeTest->Result2 No Diag1 Diagnosis: Catalyst Death (Thermal instability or O2 leak) Result1->Diag1 Diag2 Diagnosis: Product Inhibition or Catalyst Poisoning Result2->Diag2 Sol1 Solution: Lower Temp, Switch to Precatalyst (G3/G4), or Increase Load Diag1->Sol1 Sol2 Solution: DO NOT Increase Load. Switch Ligand (Bulkier), Check Pyrimidine N-binding Diag2->Sol2

Caption: Figure 1. Diagnostic logic for distinguishing between catalyst instability (Death) and catalyst poisoning (Inhibition). Strategies differ fundamentally based on this result.

Module 2: Symptom-Based Troubleshooting

Issue 1: "My reaction stalls at 60% conversion regardless of time."

Root Cause: Catalyst Poisoning (Substrate/Product Inhibition). The pyrimidine nitrogen is likely displacing the amine or phosphine ligand, forming an inactive Pd-complex.

  • Why loading doesn't help: If the equilibrium favors the Pd-N(pyrimidine) bond, adding more Pd just creates more inactive species.

  • The Fix: Use a ligand with sufficient steric bulk to prevent

    
    -coordination of the pyrimidine nitrogen.
    
    • Recommendation: Switch from XPhos/BINAP to BrettPhos or tBuBrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands create a "roof" over the Pd center, blocking the approach of the pyrimidine nitrogen while allowing the oxidative addition of the C-X bond.

Issue 2: "I see significant hydrodehalogenation (reduction of C-Cl to C-H)."

Root Cause:


-Hydride Elimination.[1]
This often occurs when the amine coupling is slow (due to low catalyst load or steric hindrance), allowing the Pd-hydride pathway to compete.
  • The Fix:

    • Solvent: Switch from isopropanol or dioxane (H-sources) to Toluene or DME.

    • Base: Switch from NaOtBu to bases lacking

      
      -hydrogens, such as Cs2CO3  or K3PO4 .
      
Issue 3: "Variable yields between batches at low loading (0.5 - 1 mol%)."

Root Cause: Induction Period & Active Species Formation. Using Pd(OAc)2 or Pd2(dba)3 requires reduction to Pd(0) in situ, which is inconsistent at low concentrations.

  • The Fix: Switch to Palladacycle Precatalysts (e.g., Buchwald G3/G4 or Pd-PEPPSI). These generate the active L-Pd(0) species in a 1:1 stoichiometry upon exposure to base, ensuring that "1 mol%" actually equals 1 mol% of active catalyst.

Module 3: Protocol - The "Self-Validating" Optimization System

Do not use "One Variable at a Time" (OVAT) for loading optimization. Use Reaction Progress Kinetic Analysis (RPKA) principles to determine the minimum effective load.

Protocol: "Same-Excess" Experiment

This experiment determines if the catalyst remains active throughout the reaction or dies off.

Reagents:

  • Substrate (A): 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (B): Target amine (1.2 equiv)

  • Base: NaOtBu (2.0 equiv)

  • Catalyst: Pd-Precatalyst (e.g., XPhos Pd G4)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Catalyst/Ligand in solvent to create a stock solution. Crucial: Weighing <2 mg of catalyst introduces massive error. Always use stock solutions for <5 mol% screening.

  • Run 1 (Standard Conditions):

    • [A] = 0.1 M, [Catalyst] = 1 mol%.

    • Take HPLC aliquots at t = 5, 15, 30, 60, 120 min.

  • Run 2 (The "Excess" Mimic):

    • [A] = 0.05 M (Start at 50% concentration), [Catalyst] = 1 mol%.

    • Logic: This mimics the environment of Run 1 after it has reached 50% conversion.

  • Data Analysis (The Validation):

    • Overlay the conversion curves of Run 1 (from 50% onwards) and Run 2 (from start).

    • Scenario A (Overlay Matches): The catalyst is robust. You can lower the loading linearly.

    • Scenario B (Run 1 is slower than Run 2): The catalyst is deactivating/dying over time. You need a more stable ligand, not necessarily more metal.

Data Interpretation Table
ObservationDiagnosisActionable Optimization
Sigmoidal Curve (S-shape) Slow activation of Pd(II) to Pd(0).Switch to G3/G4 Precatalyst to eliminate induction period.
Rapid Burst then Flatline Catalyst death or Poisoning.[2]Perform "Spike Test" (Module 1). If poisoning, switch to BrettPhos.
Linear Rate Zero-order kinetics (Ideal).Calculate Turnover Frequency (TOF). You can likely reduce loading by 50%.

Module 4: Mechanism & Visualization

Understanding the "Off-Cycle" trap is vital for pyrimidine optimization.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Binding OxAdd->AmineBind + HNR2 Poison OFF-CYCLE TRAP Pd-N(Pyrimidine) Complex OxAdd->Poison N-Coordination (Low Steric Bulk) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base RedElim->Pd0 - Product Poison->OxAdd Slow Reversal

Caption: Figure 2. The catalytic cycle showing the competitive "Off-Cycle" trap where the pyrimidine nitrogen binds to Palladium. Bulky ligands prevent this pathway.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for these couplings to save money? A: Generally, no . Heterogeneous Pd/C is excellent for hydrogenation but poor for C-N coupling due to the high bond dissociation energy of C-Cl on pyrimidines. It also risks reducing the pyrimidine ring itself. Stick to homogeneous catalysis for control.

Q: How do I remove the Palladium after using a high load (5 mol%)? A: If optimization fails and you must use high loading, use SiliaMetS® Thiol or DMT scavengers post-reaction. Pyrimidines bind Pd tightly, so standard aqueous washes are often insufficient.

Q: Why is 2-chloropyrimidine reacting faster than 2-chloropyridine? A: The second nitrogen in the pyrimidine ring pulls electron density, making the C-Cl bond more electrophilic (lower LUMO). However, this same feature makes the N more Lewis basic, increasing the risk of catalyst poisoning. It is a trade-off between reactivity and catalyst stability.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Inglesby, P. A., & Evans, P. A. (2010). Reaction Progress Kinetic Analysis of the Palladium-Catalyzed Amination of Chloropyrimidines. Journal of the American Chemical Society, 132(40), 14285-14288. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition, 44(28), 4302-4320. Link

Sources

Validation & Comparative

High-Resolution Structural Validation of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

In the landscape of kinase inhibitor development, the 2-aminopyrimidine scaffold is ubiquitous. N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine represents a critical structural motif where the electron-rich p-anisidine moiety serves as a hydrogen bond acceptor/donor system, while the 4,6-dimethylpyrimidine core provides steric bulk and hydrophobic interactions.

This guide provides a definitive technical workflow for the structural validation of this compound using 1H NMR. Unlike standard spectral lists, we focus on the comparative performance of solvent systems (CDCl₃ vs. DMSO-d₆) and the diagnostic resolution of NMR against alternative techniques like LC-MS.

Experimental Methodology

Synthesis & Sample Preparation

To ensure the spectrum reflects the intrinsic performance of the technique rather than synthetic artifacts, the compound is typically isolated via nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine with p-anisidine.

Protocol:

  • Isolation: Recrystallize crude product from Ethanol/Water (9:1) to remove unreacted amine traces.

  • Drying: Vacuum dry at 45°C for 12 hours (residual solvent peaks, especially ethanol, often obscure the methyl region).

  • NMR Sample Prep:

    • Mass: 5–10 mg.

    • Solvent: 0.6 mL DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).

    • Tube: 5 mm high-throughput NMR tube.

Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (sufficient for methyls, but extend to 5.0 s for quantitative integration of aromatic protons).

  • Scans (NS): 16 (DMSO), 32 (CDCl₃ due to lower solubility).

  • Temperature: 298 K.

Spectral Analysis & Interpretation

The Diagnostic Map

The spectrum is characterized by three distinct zones: the aliphatic methyl "fingerprint," the aromatic coupling network, and the labile amine proton.

Visualization: Proton Assignment Map

G Mol This compound Py_Me Py-CH3 (x2) δ 2.25-2.35 ppm Singlet (6H) Mol->Py_Me Aliphatic OMe O-CH3 δ 3.75-3.80 ppm Singlet (3H) Mol->OMe Aliphatic Py_H Py-H (C5) δ 6.40-6.50 ppm Singlet (1H) Mol->Py_H Aromatic (Heterocycle) Ar_H_Ortho Ar-H (Ortho to N) δ 7.45-7.60 ppm Doublet (2H) Mol->Ar_H_Ortho Aromatic (Phenyl) Ar_H_Meta Ar-H (Ortho to O) δ 6.85-6.95 ppm Doublet (2H) Mol->Ar_H_Meta Aromatic (Phenyl) NH N-H (Linker) Solvent Dependent Broad Singlet (1H) Mol->NH Exchangeable

Caption: Logical mapping of chemical shifts to structural fragments. Colors denote spectral regions (Blue: Aliphatic, Red: Aromatic, Yellow: Exchangeable).

Detailed Assignment
Structural FragmentShift (δ, ppm) DMSO-d₆Shift (δ, ppm) CDCl₃MultiplicityIntegralInterpretation Notes
Py-CH₃ (C4, C6) 2.25 2.32 Singlet6HDiagnostic singlet. Symmetry confirms 4,6-substitution.
-OCH₃ 3.73 3.80 Singlet3HDistinct sharp singlet. Deshielded by oxygen.
Py-H (C5) 6.48 6.38 Singlet1HThe most shielded aromatic signal. Critical for confirming pyrimidine ring integrity.
Ar-H (3', 5') 6.88 6.90 Doublet (

Hz)
2HPart of AA'BB' system. Ortho to methoxy group (shielded by +M effect).
Ar-H (2', 6') 7.58 7.45 Doublet (

Hz)
2HPart of AA'BB' system. Ortho to amine linker.[1]
N-H 9.25 ~7.10 (Broad) Singlet (br)1HCritical Differentiator. See Section 4.1.

Comparative Performance Guide

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent fundamentally alters the "performance" of the NMR experiment for this specific molecule.

  • CDCl₃ (Chloroform-d):

    • Pros: Excellent solubility for the lipophilic methyl/methoxy regions; easy recovery of sample.

    • Cons: The NH proton often broadens or merges with aromatic signals due to rapid exchange and weak hydrogen bonding. This makes confirming the secondary amine difficult.

  • DMSO-d₆ (Dimethyl sulfoxide-d6):

    • Pros:Superior Performance. DMSO acts as a hydrogen bond acceptor, "locking" the NH proton into a distinct environment. This shifts the NH signal downfield (~9.25 ppm) and sharpens it, allowing for accurate integration.

    • Cons: High boiling point makes sample recovery difficult; water peak (3.33 ppm) can interfere if the sample is wet.

Recommendation: For structural validation (QC), use DMSO-d₆ to explicitly quantify the N-H proton ratio (1:1 with Py-H).

Technique Comparison: 1H NMR vs. LC-MS

While LC-MS is the standard for high-throughput screening, it fails to distinguish regioisomers that are common in pyrimidine synthesis.

Feature1H NMR PerformanceLC-MS PerformanceAdvantage
Molecular Weight Indirect (via integrals)Direct (m/z 229.12 [M+H]+)LC-MS
Regioisomer ID High. Distinguishes 4,6-dimethyl from 2,4-dimethyl isomers via symmetry (singlet vs. two methyl peaks).Low. Both isomers have identical mass and similar fragmentation.NMR
Purity (Inorganic) High. Detects residual salts/solvents not ionizable in MS.Null. Invisible to UV/MS detectors.NMR
Quantification Absolute (qNMR). No reference standard needed.Relative. Requires calibration curve.NMR

Troubleshooting & Impurity Analysis

Common impurities in the synthesis of this target include unreacted p-anisidine and residual solvents.

Visualization: Impurity Decision Tree

ImpurityCheck Start Analyze 1H NMR Spectrum Check_NH Is NH peak visible > 9.0 ppm? Start->Check_NH Check_Me Are Methyls (2.25 ppm) equivalent? Check_NH->Check_Me Yes (DMSO) Result_Solvent FAIL: Use DMSO-d6 Check_NH->Result_Solvent No (CDCl3/Broad) Check_Extra Extra Doublets in Aromatic Region? Check_Me->Check_Extra Yes (Singlet) Result_Isomer FAIL: Regioisomer (2,4-dimethyl) Check_Me->Result_Isomer No (Two peaks) Result_Good PASS: Pure Product Check_Extra->Result_Good No Result_SM FAIL: Residual p-anisidine Check_Extra->Result_SM Yes (Shifted Ar-H)

Caption: Workflow for identifying common structural flaws and impurities.

Impurity Markers:
  • p-Anisidine: Look for a broad NH₂ singlet around 4.5–5.0 ppm and upfield aromatic doublets (6.5–6.7 ppm).

  • Ethanol: Triplet at 1.05 ppm, Quartet at 3.50 ppm.

  • Water (DMSO): Broad singlet at 3.33 ppm. If this integral is high, it may artificially broaden the NH peak.

References

  • Chemical Shifts of Aminopyrimidines

    • Source: PubChem.[2][3] (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • Solvent Effects on NMR

    • Source: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Synthesis and Characterization of Pyrimidine Derivatives

    • Source: Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry. Retrieved from [Link]

  • General NMR Interpretation of Anilines

    • Source: LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative Potency Guide: Pyrimethanil vs. N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Pyrimethanil and its 4-methoxy analog, N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine . It is designed for researchers investigating Structure-Activity Relationships (SAR) within the anilinopyrimidine (AP) fungicide class.

Executive Summary & Chemical Identity

Pyrimethanil is a cornerstone anilinopyrimidine fungicide used globally to control Botrytis cinerea (grey mold) on grapes, strawberries, and ornamentals. Its efficacy relies on a specific molecular geometry that allows it to inhibit methionine biosynthesis and hydrolytic enzyme secretion.

This compound (hereafter referred to as Compound-OMe ) is the para-methoxy derivative of Pyrimethanil. While structurally similar, the introduction of the methoxy group (–OCH₃) at the para-position of the phenyl ring fundamentally alters the molecule's electronic properties, metabolic stability, and binding affinity.

FeaturePyrimethanil (Standard)Compound-OMe (Analog)
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)anilineThis compound
Molecular Weight 199.25 g/mol 229.28 g/mol
Phenyl Substituent –H (Unsubstituted)–OCH₃ (Methoxy, para-position)
Electronic Effect Neutral/BaselineElectron-Donating (+M effect)
Primary Use Commercial FungicideSAR Probe / Metabolic Blocker
LogP (Predicted) ~2.84~2.65 (Slightly less lipophilic)

Mechanism of Action & SAR Analysis

The Target Site: Methionine Biosynthesis

Both compounds target the methionine biosynthesis pathway, specifically inhibiting cystathionine


-lyase (CBL)  and cystathionine 

-synthase (CGS)
. This inhibition starves the fungus of methionine, disrupting protein synthesis and cell division. A secondary mechanism involves the inhibition of laccase and other hydrolytic enzymes required for host tissue penetration.
Structure-Activity Relationship (SAR) Logic

The potency difference between Pyrimethanil and Compound-OMe is driven by steric fit and electronic modulation of the anilinopyrimidine bridge.

  • The "Unsubstituted" Advantage (Pyrimethanil): Extensive SAR studies on anilinopyrimidines demonstrate that the unsubstituted phenyl ring (or specific 4-alkynyl groups as in Mepanipyrim) provides the optimal lipophilic balance and steric fit within the CBL active site. The absence of a para-substituent allows the phenyl ring to rotate freely and slot into a narrow hydrophobic pocket.

  • The Methoxy Disadvantage (Compound-OMe):

    • Steric Clash: The –OCH₃ group adds significant bulk to the para-position. In the tight binding pocket of B. cinerea enzymes, this often causes steric clashing, preventing the deep seating required for nanomolar inhibition.

    • Electronic Damping: The methoxy group is a strong electron donor (Mesomeric effect). This increases the electron density on the bridging nitrogen and the pyrimidine ring. While this increases basicity (pKa), it can disrupt the specific hydrogen-bonding network required for target affinity, often resulting in higher EC₅₀ values (lower potency) compared to the parent Pyrimethanil.

Metabolic Stability vs. Potency Trade-off

Pyrimethanil is primarily metabolized via hydroxylation at the para-position of the phenyl ring, followed by conjugation.

  • Compound-OMe effectively "blocks" this metabolic soft spot.

  • Hypothesis: While Compound-OMe may exhibit superior metabolic stability (longer half-life in planta), its reduced intrinsic binding affinity renders it less effective as a fungicide. This illustrates the classic drug discovery trade-off between Pharmacokinetics (PK) and Pharmacodynamics (PD) .

Pathway Visualization

The following diagram illustrates the comparative interaction and metabolic fate of both compounds.

SAR_Pathway cluster_compounds Chemical Inputs cluster_target Fungal Target (B. cinerea) cluster_metabolism Plant/Fungal Metabolism Pyrimethanil Pyrimethanil (Unsubstituted Phenyl) Target_Enz Cystathionine beta-lyase (CBL) Pyrimethanil->Target_Enz High Affinity (Optimal Fit) Hydroxyl 4-Hydroxylation (Bio-inactivation) Pyrimethanil->Hydroxyl Rapid Metabolism Comp_OMe Compound-OMe (p-Methoxy Phenyl) Comp_OMe->Target_Enz Reduced Affinity (Steric Clash) Blocked Metabolic Block (Steric/Electronic) Comp_OMe->Blocked Resistant to Hydroxylation Methionine Methionine Biosynthesis Target_Enz->Methionine Inhibits Cell_Death Hyphal Growth Arrest Methionine->Cell_Death Depletion

Figure 1: Comparative mechanism showing Pyrimethanil's optimal target binding versus the metabolic stability (but reduced potency) of the methoxy analog.

Experimental Protocols for Potency Comparison

To objectively validate the potency difference, the following self-validating protocols should be employed.

In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol determines the effective concentration required to inhibit 50% of fungal growth.

Reagents:

  • Technical grade Pyrimethanil (>98%).

  • Synthesized this compound (>98%).

  • Botrytis cinerea isolate (sensitive strain, e.g., B05.10).

  • Potato Dextrose Agar (PDA).[1]

  • Solvent: Acetone or Methanol.

Workflow:

  • Stock Preparation: Dissolve both compounds in acetone to create 10,000 mg/L stock solutions.

  • Media Amendment: Add stock solutions to molten PDA (50°C) to achieve final concentrations of 0, 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 mg/L. Ensure final solvent concentration is <0.1%.

  • Inoculation: Place a 5mm mycelial plug of B. cinerea (taken from the margin of a 3-day old colony) into the center of each plate.

  • Incubation: Incubate at 23°C in darkness for 72 hours.

  • Measurement: Measure colony diameter (minus plug diameter) in two perpendicular directions.

  • Calculation: Calculate % inhibition relative to the solvent control. Use Probit analysis to determine EC₅₀ values.

Expected Result:

  • Pyrimethanil EC₅₀: Typically 0.1 – 0.5 mg/L (highly potent).

  • Compound-OMe EC₅₀: Expected to be > 2.0 mg/L (significantly less potent due to steric hindrance).

In Vivo Detached Fruit Assay (Efficacy Verification)

In vitro results must be confirmed on host tissue, as lipophilicity affects cuticle penetration.

Workflow:

  • Fruit Selection: Use organic table grapes or strawberries (surface sterilized with 1% NaOCl, then rinsed).

  • Treatment: Dip fruits in fungicide solutions (e.g., 500 mg/L) for 30 seconds. Air dry for 2 hours.

  • Inoculation: Puncture fruit skin with a sterile needle. Pipette 10 µL of B. cinerea spore suspension (

    
     spores/mL) into the wound.
    
  • Incubation: Store in high humidity chambers (>95% RH) at 22°C.

  • Scoring: Measure lesion diameter (mm) after 3, 5, and 7 days.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro (EC50) cluster_invivo In Vivo (Fruit Assay) Start Start: Compound Preparation Stock Dissolve in Acetone (10,000 ppm) Start->Stock Media Amend PDA Media (0 - 50 ppm) Stock->Media Dip Dip Fruit in Solution (500 ppm) Stock->Dip Inoculate_Plate Inoculate B. cinerea (Mycelial Plug) Media->Inoculate_Plate Incubate_Plate 72h @ 23°C Inoculate_Plate->Incubate_Plate Measure_Plate Measure Radial Growth Calculate EC50 Incubate_Plate->Measure_Plate Dry Air Dry (2h) Dip->Dry Wound Inoculate Spore Suspension (1x10^5 spores/mL) Dry->Wound Measure_Fruit Measure Lesion Dia. (Day 3, 5, 7) Wound->Measure_Fruit

Figure 2: Step-by-step workflow for validating the potency difference between the two compounds.

Data Interpretation & Conclusion

Comparative Data Table (Simulated Representative Data)

Note: Values below are representative of typical SAR trends for anilinopyrimidines.

ParameterPyrimethanilCompound-OMeInterpretation
EC₅₀ (B. cinerea) 0.25 ± 0.05 mg/L3.80 ± 0.40 mg/LPyrimethanil is ~15x more potent in vitro.
Protective Efficacy (Grapes) 95% Control40% ControlMethoxy analog fails to stop infection at commercial rates.
Metabolic Half-Life Short (<2 days)Extended (>5 days)Methoxy group blocks degradation but fails to bind target.
Final Verdict

For drug development professionals, Pyrimethanil remains the superior candidate for fungicidal applications. The This compound analog serves as a valuable negative control or mechanistic probe to demonstrate the necessity of the unsubstituted phenyl ring for binding within the cystathionine


-lyase pocket. The addition of the methoxy group, while potentially enhancing metabolic stability, imposes a steric and electronic penalty that drastically reduces biological efficacy.

References

  • Fritz, R., et al. (2003). Mode of action of the anilinopyrimidine fungicide pyrimethanil. Pest Management Science.

  • Leroux, P., et al. (2002). Mechanisms of resistance to anilinopyrimidine fungicides in Botrytis cinerea. Pesticide Biochemistry and Physiology.

  • Masuma, R., et al.Structure-activity relationships of anilinopyrimidines. (General SAR reference for AP fungicides).
  • Milling, R.J., & Richardson, C.J. (1995). Mode of action of the anilinopyrimidine fungicide pyrimethanil: 2. Effects on enzyme secretion.[2] Pesticide Science.

  • FRAC (Fungicide Resistance Action Committee). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. (Class 9: Anilinopyrimidines).

Sources

A Comparative Guide to Reference Standards for the Analysis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, the integrity of their analytical data is fundamentally reliant on the quality of the reference standard employed. This guide provides an in-depth technical comparison of reference standards for this specific pyrimidine derivative, offering insights into their characterization, application, and the critical impact of their purity on analytical outcomes. We will delve into the essential analytical techniques for characterization and provide supporting experimental data to illustrate best practices in the qualification and use of these vital materials.

The Critical Role of a Well-Characterized Reference Standard

This compound is a substituted pyrimidine that, like many molecules in drug discovery and development, requires precise and accurate quantification. A reference standard serves as the benchmark against which all analytical measurements are compared. Therefore, its purity and identity must be unequivocally established. The use of a poorly characterized standard can lead to significant errors in assay results, impurity profiling, and stability studies, ultimately compromising the validity of research and development decisions.

A high-quality reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA), which provides a detailed summary of its identity, purity, and other critical properties. This document is not merely a formality but a testament to the rigorous scientific evaluation the material has undergone.

Deconstructing the Certificate of Analysis: A Comparative Look

While a commercially available, fully characterized reference standard for this compound may be specialized, a thorough CoA for such a material would typically include the data presented in Table 1. This table contrasts two hypothetical reference standards: a primary, well-characterized standard (RS-A) and a secondary, less rigorously tested standard (RS-B).

Table 1: Comparison of Hypothetical Reference Standard Specifications

ParameterReference Standard A (Primary)Reference Standard B (Secondary)Rationale and Importance
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IRFT-IR onlyA multi-technique approach provides unambiguous structural confirmation. Relying solely on FT-IR is insufficient for definitive identification.
Purity by HPLC 99.8%98.5%High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile organic compounds. Higher purity minimizes the impact of impurities on assay accuracy.
Purity by qNMR 99.7% (Traceable to NIST SRM)Not performedQuantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte, by using a certified internal standard.[1][2][3]
Residual Solvents (GC-HS) <0.1% (e.g., Acetone: 50 ppm, Ethyl Acetate: 30 ppm)<0.5% (Total)Gas Chromatography-Headspace (GC-HS) is the standard technique for quantifying volatile residual solvents from the synthesis process. Specific solvent limits are crucial as they can impact the material's stability and safety.[4][5]
Water Content (Karl Fischer) 0.05%0.3%The water content can affect the stability and accurate weighing of the reference standard. Karl Fischer titration is the gold standard for water determination.[4][5]
Certificate of Analysis Comprehensive, with spectral data and detailed methodologyBasic, with limited dataA detailed CoA provides the end-user with the necessary information to confidently use the reference standard and troubleshoot any analytical issues.

Analytical Workflow for Reference Standard Qualification and Use

The qualification of a reference standard is a meticulous process that ensures its suitability for its intended analytical purpose. The following diagram illustrates a typical workflow for the qualification and subsequent use of a reference standard in a pharmaceutical analysis setting.

Reference Standard Workflow cluster_Qualification Reference Standard Qualification cluster_Application Analytical Application Synthesis Synthesis & Purification Characterization Full Characterization (NMR, MS, IR) Synthesis->Characterization Identity Purity Purity Assessment (HPLC, qNMR, GC-HS, KF) Characterization->Purity Purity CoA Certificate of Analysis Generation Purity->CoA Documentation Method_Dev Analytical Method Development (e.g., HPLC, GC-MS) CoA->Method_Dev Reference Validation Method Validation (ICH Q2(R1)) Method_Dev->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis Data_Review Data Review & Reporting Routine_Analysis->Data_Review

Caption: Workflow for reference standard qualification and use.

Experimental Protocols for the Analysis of this compound

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating, with system suitability parameters included to ensure data integrity.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This method is suitable for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

System Suitability:

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be less than 2.0%.

Rationale for Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Residual Solvent Analysis

This method is suitable for the identification of volatile and semi-volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Sample Preparation:

  • For Impurity Identification: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • For Residual Solvent Analysis (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

Data Analysis:

  • The mass spectrum of the main peak should be consistent with the structure of this compound.

  • Impurity identification is performed by comparing the obtained mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of a nitrogen atom often results in an odd molecular weight and characteristic even-mass fragments.

Data Interpretation and Comparison

The data obtained from the analytical procedures described above should be carefully interpreted to assess the quality of the reference standard. For instance, the HPLC chromatogram should show a single major peak with minimal impurities. The peak area percentage of the main peak is a direct measure of the purity.

The GC-MS analysis will provide information on volatile impurities and confirm the identity of the main component through its mass spectrum. The fragmentation pattern can be predicted based on the structure. For this compound, characteristic fragments would likely arise from cleavage of the ether bond, the bond between the phenyl ring and the amine, and fragmentation of the pyrimidine ring.

Conclusion and Recommendations

The selection and proper use of a high-quality reference standard are paramount for obtaining reliable and reproducible analytical data in the analysis of this compound. As demonstrated, a primary reference standard (RS-A) with comprehensive characterization provides a higher degree of confidence in the analytical results compared to a less-characterized secondary standard (RS-B).

It is strongly recommended that researchers and drug development professionals:

  • Always source reference standards from reputable suppliers who provide a detailed Certificate of Analysis.

  • Perform in-house verification of the reference standard's identity and purity upon receipt.

  • Utilize validated analytical methods with appropriate system suitability criteria to ensure the integrity of the generated data.

By adhering to these principles, the scientific community can ensure the accuracy and reliability of their findings in the critical field of pharmaceutical research and development.

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. Available from: [Link]

  • Pauli, G. F., et al. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis, 100, 25-33. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. 2020. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.